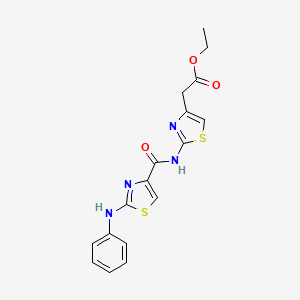

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS: 1171014-85-9) is a bisthiazole derivative with a molecular formula of C₁₇H₁₆N₄O₃S₂ and a molecular weight of 388.5 g/mol . Its structure features two thiazole rings interconnected via a carboxamide bridge, with an ethyl ester group at the terminal position. This compound is synthesized through multistep reactions involving thiourea intermediates and acetoacetate derivatives, as inferred from analogous synthetic routes in and .

Properties

IUPAC Name |

ethyl 2-[2-[(2-anilino-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-2-24-14(22)8-12-9-25-17(19-12)21-15(23)13-10-26-16(20-13)18-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,18,20)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHXSCMEHWKEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting α-haloketones with thiourea under acidic conditions.

Amidation: The next step involves the introduction of the phenylamino group through an amidation reaction. This can be done by reacting the thiazole derivative with aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: Finally, the ethyl ester group is introduced through an esterification reaction. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogens (chlorine, bromine), amines, dimethylformamide as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated thiazoles, aminated thiazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate, exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that specific substituents enhance the compound's efficacy.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 1.61 | |

| Compound B | HT29 (Colon) | 1.98 | |

| Compound C | MCF-7 (Breast) | <10 | |

| Ethyl Compound | Various | TBD | Current Study |

The presence of electron-donating groups on the thiazole ring significantly increases cytotoxicity against cancer cells. For instance, compounds with para-substituted phenyl groups demonstrated enhanced activity.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. Studies indicate that this compound exhibits activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Candida albicans | TBD |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various models. This compound has been found to exhibit significant anticonvulsant activity, outperforming standard medications in certain studies.

Table 3: Anticonvulsant Activity Data

| Compound | Model | Median Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| Compound A | MES | <20 | |

| Compound B | scPTZ | TBD | |

| Ethyl Compound | Various | TBD | Current Study |

The SAR analysis indicates that modifications to the thiazole ring can lead to enhanced anticonvulsant efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, inducing cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Key Observations :

- The target compound’s bisthiazole architecture distinguishes it from simpler analogs like Ethyl 2-(4-methoxyphenyl)thiazol-4-yl)acetate (), which lacks the carboxamide bridge and second thiazole ring. This structural complexity may enhance binding specificity in biological systems.

- Compared to Ethyl 2-(2-aminothiazol-4-yl)acetate (), the phenylamino and carboxamide groups in the target compound reduce its polarity, likely altering its logP and membrane permeability .

Molecular Docking and Structure-Activity Relationships (SAR)

- Ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate derivatives () show that electron-donating groups (e.g., methoxy) enhance antimicrobial activity, while bulky substituents reduce bioavailability .

- The target compound’s carboxamide bridge may facilitate hydrogen bonding with biological targets, a feature absent in simpler esters like Ethyl 2-phenyl-4-thiazoleacetate () .

Biological Activity

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its structure combines thiazole and phenylamino moieties, which are known for their diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C19H18N4O3S2

- Molecular Weight : 414.5 g/mol

- CAS Number : 1171014-85-9

The compound features a thiazole ring, which is pivotal for its biological activity, alongside an ethyl acetate group that enhances its solubility and bioavailability.

Anticancer Activity

Recent studies highlight the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating the cell cycle and transcription. Inhibition of CDK9 has been associated with triggering apoptosis in various cancer cell lines.

- Mechanism of Action :

- The compound inhibits RNA polymerase II transcription mediated by CDK9, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 .

- Structural analysis suggests that specific substitutions on the thiazole ring enhance binding affinity to CDK9, thereby increasing cytotoxicity against cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various bacterial strains.

- Study Findings :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly influenced by their structural components. Key findings from SAR studies include:

- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance activity against CDKs and improve solubility.

- Phenyl Group Positioning : The positioning of phenyl groups relative to the thiazole affects binding affinity and biological efficacy .

Case Studies

Several studies have showcased the effectiveness of related compounds in clinical settings:

-

Antitumor Studies :

- A series of thiazole derivatives were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .

- Molecular dynamics simulations demonstrated that these compounds interact favorably with target proteins involved in cell proliferation and survival.

- Antimicrobial Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate?

- Methodology : The synthesis involves multi-step reactions starting with cyclization of thiourea derivatives and halogenated acetic acids under basic conditions (e.g., NaOH) to form the thiazole core. Subsequent steps include nucleophilic substitution with phenylamine and coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) for amide bond formation. Key parameters include:

- Temperature : Reflux in ethanol (70–80°C) for 1–2 hours to ensure completion of cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

- Characterization : NMR (¹H/¹³C), IR, and mass spectrometry to confirm intermediates and final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- TLC : Monitor reaction progress using silica plates with UV visualization .

- NMR : Assign peaks for thiazole protons (δ 7.2–8.1 ppm) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

- Elemental Analysis : Verify theoretical vs. experimental C, H, N, S content (deviation <0.4%) .

Q. What are the initial steps for evaluating its biological activity in academic settings?

- Methodology :

- In vitro Screening :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .

- Enzyme Inhibition : Assess activity against kinases or proteases using fluorogenic substrates .

- Comparative Analysis : Benchmark against analogs (e.g., 2-(4-chlorophenyl) derivatives) to identify substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃, -F) or electron-donating (e.g., -OCH₃) groups at the phenyl ring. Compare IC₅₀ values in target assays .

- Molecular Docking : Use software like AutoDock to predict binding modes with biological targets (e.g., bacterial FtsZ protein). Validate with mutagenesis studies .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole-acetate ester) using QSAR models .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., rotational isomers of acetamide groups) by determining crystal structures .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian software) .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace connectivity in complex spectra .

Q. What strategies mitigate low yields in coupling reactions involving thiazole intermediates?

- Methodology :

- Catalyst Optimization : Replace DCC with EDC/HOBt for milder amide coupling, reducing side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to improve solubility .

- Temperature Gradients : Perform reactions under microwave irradiation (50–100°C) to enhance kinetics .

Q. How to develop robust analytical methods for quantifying degradation products?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base).

- LC-MS/MS : Identify degradation products using high-resolution mass spectrometry and quantify via calibration curves .

- Stability-Indicating Assays : Validate HPLC methods per ICH guidelines (precision RSD <2%) .

Q. What experimental approaches address discrepancies between in vitro and in vivo activity?

- Methodology :

- ADME Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 cells) .

- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .

- In Vivo Validation : Conduct PK/PD studies in rodent models, correlating plasma concentrations with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.